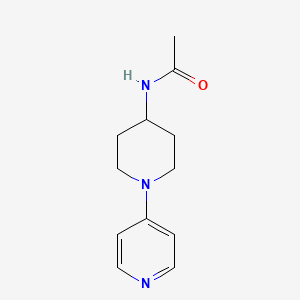

4-Acetylamino-1-(4-pyridyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(1-pyridin-4-ylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C12H17N3O/c1-10(16)14-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,16) |

InChI Key |

KTRFRVHUYSULCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Acetylamino 1 4 Pyridyl Piperidine

Established Synthetic Routes for 4-Acetylamino-1-(4-pyridyl)piperidine

The construction of this compound can be achieved through several established routes, which can be broadly categorized as linear sequences or convergent strategies. These methods rely on fundamental organic reactions to assemble the target molecule from simpler, commercially available starting materials.

Multi-Step Linear Synthetic Sequences

Linear synthesis involves the sequential modification of a single starting material. A plausible linear route begins with a protected piperidine (B6355638) core, which is functionalized in a stepwise manner.

One potential pathway starts with N-substituted 4-piperidone (B1582916). This ketone can undergo reductive amination with an appropriate amine, followed by acetylation of the newly introduced amino group. mdpi.com The final step involves the formation of the N-pyridyl bond. A typical sequence is as follows:

Reductive Amination: An N-protected 4-piperidone (e.g., N-Boc-4-piperidone) is reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the corresponding 4-aminopiperidine (B84694) derivative. mdpi.comresearchgate.net

Acetylation: The primary or secondary amine at the C-4 position is then acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the N-protected 4-acetylaminopiperidine. mdpi.com

Deprotection and N-Arylation: The nitrogen-protecting group (e.g., Boc) is removed under acidic conditions. The resulting 4-acetylaminopiperidine is then coupled with a 4-halopyridine (e.g., 4-chloropyridine) via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction to furnish the final product.

An alternative linear approach involves forming the N-pyridyl bond first. This strategy would begin by coupling a suitable piperidine precursor with a 4-halopyridine, followed by the elaboration of the functionality at the C-4 position. acs.org

Convergent Synthetic Strategies

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a final step. For this compound, the most logical convergent strategy involves the coupling of two main building blocks: 4-acetylaminopiperidine and a 4-substituted pyridine (B92270).

The key transformation in this approach is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. This is typically accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrug.nl In this reaction, 4-acetylaminopiperidine is coupled with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerant of various functional groups. wikipedia.org

For highly activated substrates, such as 4-chloropyridine (B1293800), a simpler uncatalyzed nucleophilic aromatic substitution (SNAr) may also be effective, particularly under thermal or microwave-assisted conditions. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis, particularly the crucial N-arylation step, is highly dependent on the reaction conditions. Optimization studies for similar N-aryl piperidine syntheses focus on the choice of catalyst, ligand, base, and solvent.

The Buchwald-Hartwig amination offers a wide array of catalysts and ligands to choose from, allowing for fine-tuning to maximize yield. rug.nllibretexts.org Bidentate phosphine ligands like BINAP and sterically hindered monodentate ligands such as X-Phos have proven effective in similar C-N couplings. wikipedia.orgresearchgate.netbeilstein-journals.org The choice of base is also critical; common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃), with the stronger alkoxide bases often being necessary for less reactive aryl chlorides. researchgate.netbeilstein-journals.org

A comparative study on the piperidination of halopyridines highlights that different methods are optimal for different substrates. The data suggests that for more reactive halopyridines, an uncatalyzed SNAr can be sufficient, whereas less reactive substrates benefit from copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) conditions. researchgate.net

| Method | Typical Catalyst | Typical Ligand | Typical Base | Advantages | Limitations |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, X-Phos, BrettPhos | NaOtBu, K₂CO₃ | Broad substrate scope, high functional group tolerance. wikipedia.orgrug.nl | Cost of catalyst/ligand, sensitivity to air/moisture. |

| Ullmann Condensation | CuI or Cu₂O | Ethylene glycol, Phenanthroline | K₂CO₃, Cs₂CO₃ | Lower cost catalyst, effective for some substrates. researchgate.net | Often requires higher temperatures, narrower scope than Pd. |

| Nucleophilic Aromatic Substitution (SNAr) | None | None | K₂CO₃ or excess amine | Atom economical, avoids transition metals. | Requires electron-deficient (activated) aryl halides. researchgate.net |

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest for medicinal chemistry. Stereoselective approaches focus on introducing chirality to the piperidine ring, typically at the C-2 or C-3 positions.

One established method provides a route to chiral trans-2-substituted-4-aminopiperidines. rsc.orgrsc.org This strategy begins with a chiral precursor and proceeds through a diastereoselective nucleophilic substitution of a 4-hydroxy group. The key steps involve:

Conversion of the hydroxyl group to a good leaving group (e.g., a mesylate) with retention of configuration.

SN2 displacement of the leaving group with an azide (B81097) nucleophile, which proceeds with inversion of stereochemistry.

Reduction of the azide to a primary amine, followed by acetylation to install the acetylamino group.

This sequence allows for precise control over the stereochemistry at the C-4 position relative to other substituents on the ring. rsc.org While not necessary for the parent compound, this methodology is crucial for producing enantiomerically pure, substituted analogues.

Novel Synthetic Methodologies and Innovations for this compound Production

Recent innovations in synthetic chemistry offer more efficient, safer, and environmentally friendly routes to complex molecules like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key intermediates. nih.govscribd.com This methodology avoids the classical Dieckman condensation and its associated processing problems by reacting a primary amine (like 2-(aminomethyl)pyridine) directly with divinyl ketone surrogates in water, a green solvent. scribd.com A similar strategy could potentially be adapted by reacting 4-aminopyridine (B3432731) with a suitable Michael acceptor to construct the piperidone ring, followed by reduction and acetylation.

Another green approach involves the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and the ability to use milder reagents or even solvent-free conditions. researchgate.net The N-arylation step, whether catalyzed or uncatalyzed, is a prime candidate for microwave-assisted synthesis.

Furthermore, the development of continuous flow processes offers significant advantages in terms of safety, scalability, and consistency. nih.govdurham.ac.uk A multi-step synthesis can be performed in a continuous sequence, minimizing manual handling and improving process control. durham.ac.uk A library of 1-aryl-4-aminopiperidine analogues has been successfully produced using a platform that combines parallel solution-phase synthesis with continuous flow hydrogenation, demonstrating the power of this technology. nih.gov

Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the scalable production of pharmaceutical intermediates like this compound. Flow chemistry provides superior control over reaction parameters, enhanced safety, and improved efficiency, making it a highly attractive methodology for industrial applications. wiley-vch.de

The synthesis of the 1-aryl-4-aminopiperidine core can be adapted to flow processes. For instance, the critical N-arylation step, typically a Buchwald-Hartwig or Ullmann condensation between a halopyridine (e.g., 4-chloropyridine) and 4-acetamidopiperidine, can be performed in a packed-bed reactor with a heterogeneous catalyst. This approach simplifies catalyst removal and product purification.

Another key reaction amenable to flow conditions is the hydrogenation of a pyridine precursor to the corresponding piperidine. Continuous flow hydrogenation, using reactors such as the H-Cube®, allows for the safe handling of hydrogen gas at high pressures and temperatures, significantly reducing reaction times and improving yields. A platform incorporating continuous flow hydrogenation has been successfully applied to produce a 120-member library of 1-aryl-4-aminopiperidine analogues, demonstrating the technology's utility for both library synthesis and scale-up. nih.gov

Key advantages of applying flow chemistry to the synthesis include:

Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents.

Improved Heat and Mass Transfer: Precise temperature control and efficient mixing, leading to better selectivity and yield.

Scalability: Straightforward scaling by extending operation time or "numbering-up" parallel reactor systems.

Automation: Integration with automated purification and analysis for high-throughput synthesis and optimization. nih.gov

The table below outlines a conceptual flow process for the synthesis of the target compound.

| Reaction Step | Flow Reactor Type | Typical Reagents & Catalyst | Advantages in Flow |

| N-Arylation | Packed-Bed Reactor | 4-Chloropyridine, 4-Acetamidopiperidine, Pd or Cu catalyst | Simplified catalyst separation, improved reaction kinetics. |

| Hydrogenation (of Pyridine Precursor) | Catalytic Fixed-Bed Reactor (e.g., H-Cube®) | Pyridinium salt precursor, H₂, Heterogeneous catalyst (e.g., Pd/C) | Safe handling of H₂, high pressure/temperature capability, rapid reaction. nih.gov |

Derivatization and Analogue Synthesis of this compound

The modular nature of this compound allows for systematic structural modifications at three primary locations: the piperidine core, the pyridyl moiety, and the acetylamino group. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing drug-like properties.

Functionalization of the piperidine ring can introduce new interaction points with biological targets and modulate the molecule's conformation and physicochemical properties. researchgate.netnih.gov Synthetic strategies often begin with a suitable piperidine precursor, such as N-Boc-piperidin-4-one, before the introduction of the pyridyl group.

Common modifications include:

Substitution at C-2, C-3, C-5, and C-6: Introduction of alkyl, aryl, or functionalized groups can be achieved through methods like catalytic hydrogenation of substituted pyridine precursors. researchgate.net For example, using a 2,3-disubstituted pyridine in the synthesis would yield a cis-2,3-disubstituted piperidine derivative upon hydrogenation. nih.gov

Gem-Disubstitution at C-4: Starting from 4-cyanopiperidine, alkylation at the C-4 position followed by reduction of the nitrile and subsequent elaboration can yield 1,4,4-trisubstituted piperidines. afasci.com

Spirocyclization: The piperidine ring can be incorporated into a spirocyclic system, which can restrict conformational flexibility and explore novel chemical space.

The following table summarizes potential derivatization strategies for the piperidine core.

| Modification Site | Synthetic Strategy | Precursor Example | Resulting Analogue Type |

| C-3, C-5 | Hydrogenation of a substituted pyridine | 3-Methyl-4-chloropyridine | 1-(4-Pyridyl)-3-methyl-4-acetylaminopiperidine |

| C-4 (gem-disubstitution) | Alkylation of a 4-substituted piperidine | N-Boc-4-cyano-4-methylpiperidine | 4-Acetylamino-4-methyl-1-(4-pyridyl)piperidine |

| C-2, C-6 | Intramolecular Mannich reaction | Amino-aldehyde precursor | 2,6-bridged piperidine analogue |

The electronic properties and substitution pattern of the pyridine ring are critical for target engagement. nih.gov The pyridine ring is generally electron-deficient, which influences its reactivity.

Modification approaches include:

Electrophilic Aromatic Substitution: While challenging on an unsubstituted pyridine, activating groups can facilitate substitution. The N-oxide of the pyridine ring can be formed, which then directs electrophiles to the C-2 and C-6 positions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines (e.g., 2-chloro-4-aminopyridine derivatives) can serve as precursors. The halogen can be displaced by various nucleophiles to introduce new substituents.

Metal-Catalyzed Cross-Coupling: Suzuki, Buchwald-Hartwig, and Sonogashira couplings on a halogenated pyridyl precursor allow for the introduction of a wide range of aryl, alkyl, amino, and alkynyl groups. nih.gov

Ring Interconversion: Pyrimidine-to-pyridine ring transformations offer a route to highly substituted pyridine analogues. wur.nl

The table below details potential modifications to the pyridyl ring.

| Modification Site | Synthetic Strategy | Reagent/Catalyst Example | Resulting Analogue Type |

| C-2, C-6 | Nucleophilic Aromatic Substitution | 2,4-Dichloropyridine precursor + NaOMe | 2-Methoxy-4-(4-acetylaminopiperidin-1-yl)pyridine |

| C-3, C-5 | Directed Ortho-Metalation | Halogenated precursor + n-BuLi, then electrophile | 3-Bromo-4-(4-acetylaminopiperidin-1-yl)pyridine |

| C-2, C-3, C-5, C-6 | Suzuki Cross-Coupling | Halogenated pyridine precursor + Arylboronic acid, Pd catalyst | 2-Phenyl-4-(4-acetylaminopiperidin-1-yl)pyridine |

The acetylamino group provides a key hydrogen bond donor and acceptor. Modification at this site is a common strategy for improving potency and selectivity. The most direct approach involves hydrolysis of the acetyl group to reveal the primary amine, which serves as a versatile synthetic handle.

Diversification strategies include:

N-Acylation: Reaction of the free amine with various acid chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) can generate a library of amide analogues. nih.govorganic-chemistry.org

N-Sulfonylation: Treatment of the amine with sulfonyl chlorides yields sulfonamides.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

The following table illustrates the diversification potential at the acetylamino position.

| Precursor | Reaction Type | Reagent Example | Resulting Functional Group |

| 4-Amino-1-(4-pyridyl)piperidine | N-Acylation | Benzoyl chloride | Benzamide |

| 4-Amino-1-(4-pyridyl)piperidine | N-Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide |

| 4-Amino-1-(4-pyridyl)piperidine | Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexyl amine |

| 4-Amino-1-(4-pyridyl)piperidine | Urea Formation | Phenyl isocyanate | N-Phenyl urea |

The flexibility of the piperidine ring allows it to adopt multiple conformations (e.g., chair, boat, twist-boat). Restricting this conformational freedom can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.

Strategies to introduce conformational rigidity include:

Bridged Scaffolds: Introducing an alkyl bridge between atoms of the piperidine ring creates a rigid bicyclic system. For example, analogues based on nortropane (8-azabicyclo[3.2.1]octane) or 2-azanorbornane (2-azabicyclo[2.2.1]heptane) can be synthesized to mimic specific piperidine conformations. nih.gov

Fused Rings: Fusing a carbocyclic or heterocyclic ring to the piperidine core can also limit its flexibility.

Bulky Substituents: The introduction of sterically demanding groups can create a high energetic barrier to ring flipping, favoring a single chair conformation.

Replacement with Rigid Cores: The entire piperidine ring can be replaced with a more rigid scaffold, such as quinuclidine, which maintains the spatial orientation of the substituents while eliminating ring flexibility. nih.gov

| Strategy | Scaffold Example | Key Synthetic Step | Conformational Outcome |

| Bridging | 2-Azabicyclo[2.2.1]heptane | Intramolecular Diels-Alder reaction | Locks molecule in a boat-like conformation. nih.gov |

| Bridging | Nortropane | Cyclization of a pyrrolidine (B122466) derivative | Creates a rigid chair conformation. nih.gov |

| Replacement | Quinuclidine | Ring construction via Hofmann-Löffler-Freytag reaction | Provides a rigid cage-like structure. nih.gov |

Combinatorial chemistry, coupled with high-throughput synthesis, enables the rapid generation of large, diverse libraries of analogues for screening. imperial.ac.uk The this compound scaffold is well-suited for a combinatorial approach by varying three key building blocks. nih.govnih.gov

A potential combinatorial library synthesis can be designed as follows:

Building Block A (Pyridine Core): A collection of substituted 4-halopyridines.

Building Block B (Piperidine Core): A set of 4-aminopiperidine derivatives, potentially with substitutions on the ring itself.

Building Block C (Acyl Group): A diverse array of carboxylic acids or acid chlorides.

These building blocks can be combined in a parallel or mix-and-split synthesis fashion, often utilizing solid-phase organic synthesis (SPOS) to simplify purification. crsubscription.com For example, a 4-aminopiperidine core could be attached to a resin, followed by N-arylation with a library of halopyridines, and finally, acylation with a library of carboxylic acids before cleavage from the solid support. Such platforms have been successfully used to generate libraries of 1-aryl-4-aminopiperidine analogues. nih.gov

| Building Block | Diversity Element | Number of Variations (Example) |

| A: Pyridine | Substituents on 4-chloropyridine (e.g., -Me, -OMe, -Cl) | 10 |

| B: Piperidine | Substituents on 4-aminopiperidine (e.g., 3-Me, 4-Me) | 5 |

| C: Acyl Group | Various acid chlorides (e.g., propionyl, benzoyl, cyclopropylcarbonyl) | 20 |

| Total Library Size | 10 x 5 x 20 = 1000 compounds |

Structure Activity Relationship Sar Studies of 4 Acetylamino 1 4 Pyridyl Piperidine Analogues

Design Principles for Systematic SAR Investigations of 4-Acetylamino-1-(4-pyridyl)piperidine Derivatives

Key design principles include:

Analog Synthesis: A library of analogues is synthesized where specific parts of the molecule are altered. For instance, the acetyl group of the 4-acetylamino moiety can be replaced with other acyl groups of varying chain length and branching to explore the steric and lipophilic requirements of the binding pocket.

Isosteric and Bioisosteric Replacements: Functional groups are replaced with others that have similar steric and electronic properties (isosteres) or that are expected to retain similar biological activity (bioisosteres). For example, the pyridine (B92270) nitrogen could be repositioned to the 2- or 3-position to evaluate the importance of its hydrogen bonding capability and basicity.

Conformational Restriction: To understand the bioactive conformation, flexible parts of the molecule, such as the piperidine (B6355638) ring, can be constrained. This can be achieved by introducing unsaturation or by incorporating the ring into a bicyclic system. A ten-fold increase in potency was observed by introducing unsaturation to a piperidine ring in one study of 4-Azaindole-2-piperidine compounds. dndi.org

These systematic modifications allow for the construction of a comprehensive SAR model that can guide the design of more potent and selective compounds.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric features can be hypothesized based on its constituent parts:

Hydrogen Bond Acceptors: The nitrogen atom in the 4-pyridyl ring and the carbonyl oxygen of the acetylamino group are potential hydrogen bond acceptors. The basicity of the pyridine ring can be crucial for interaction with the target. mdpi.com

Hydrogen Bond Donor: The N-H group of the acetylamino moiety can act as a hydrogen bond donor.

Hydrophobic/Lipophilic Regions: The piperidine ring and the acetyl group contribute to the lipophilicity of the molecule, which can be important for traversing cell membranes and for hydrophobic interactions within the binding site. The introduction of a lipophilic environment has been shown to be favorable for the activity of some piperidine derivatives. nih.gov

Aromatic Moiety: The 4-pyridyl ring can engage in π-π stacking or other aromatic interactions with the biological target.

The spatial arrangement of these features is critical for biological activity. The piperidine ring acts as a central scaffold, holding the pyridyl and acetylamino groups in a specific orientation.

Impact of Substituent Effects on the Biological Activity Profile of this compound

The biological activity of this compound analogues can be significantly modulated by the electronic, steric, and lipophilic properties of substituents introduced onto the scaffold.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the pKa of the pyridine nitrogen and the amide group, thereby affecting their ability to form hydrogen bonds. For instance, substituting the pyridyl ring with electron-donating groups (e.g., -OCH3, -CH3) would increase the basicity of the pyridine nitrogen, potentially strengthening its interaction with an acidic residue in the target protein. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) would decrease its basicity. Studies on other pyridine derivatives have shown a preference for electron-rich aromatics for certain biological activities. dndi.org

Illustrative Data on Electronic Effects on the Pyridyl Ring

| Substituent (R) on Pyridyl Ring | Electronic Effect | Relative Activity |

|---|---|---|

| -OCH3 | Electron-Donating | +++ |

| -H | Neutral | ++ |

| -Cl | Electron-Withdrawing | + |

| -NO2 | Strongly Electron-Withdrawing | - |

The size and shape of substituents can have a profound impact on how a molecule fits into its binding site. Bulky substituents can either enhance binding by filling a hydrophobic pocket or diminish activity through steric hindrance. For example, increasing the size of the acyl group on the 4-amino position (e.g., from acetyl to benzoyl) could lead to a loss of activity if the binding site is sterically constrained. In some cases, larger, lipophilic groups can lead to high selectivity for a particular target. nih.gov

Illustrative Data on Steric Effects of the Acyl Group

| Acyl Group (R-CO-) | Steric Bulk | Relative Activity |

|---|---|---|

| Formyl | Small | + |

| Acetyl | Medium | +++ |

| Propionyl | Medium-Large | ++ |

| Benzoyl | Large | - |

Lipophilicity, often quantified as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and may lead to stronger binding through hydrophobic interactions. nih.gov However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Modifications to the this compound scaffold, such as adding alkyl or halogen substituents to the pyridyl ring, can systematically alter its lipophilicity. Optimizing lipophilicity is often a key goal in lead optimization. nih.gov

Illustrative Data on Lipophilicity Effects

| Modification | Change in Lipophilicity (logP) | Relative Activity |

|---|---|---|

| Parent Compound | Baseline | ++ |

| Addition of -CH3 to Pyridyl Ring | Increase | +++ |

| Addition of -OH to Piperidine Ring | Decrease | + |

| Replacement of Acetyl with Trifluoroacetyl | Increase | +/- |

Stereochemical Considerations in the Structure-Activity Relationships of this compound

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers. For example, methylation at the 2- or 3-position of the piperidine ring would result in enantiomers. Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit different biological activities, potencies, and metabolic profiles. Therefore, if chiral analogues are synthesized, it is crucial to separate and test the individual enantiomers. The (S)-enantiomer of a 3-phenylpiperidine (B1330008) derivative was found to be more potent in one study. nih.gov The stereochemistry of substituents can dictate the precise orientation of the pharmacophoric elements, leading to significant differences in binding affinity.

Lack of Specific Research Hinders Detailed QSAR Analysis of this compound Analogues

A comprehensive review of scientific literature reveals a significant gap in the specific quantitative structure-activity relationship (QSAR) studies focused solely on this compound and its direct analogues. While a multitude of QSAR and structure-activity relationship (SAR) studies have been conducted on broader classes of piperidine derivatives for various biological targets, research pinpointing the nuanced effects of structural modifications on the biological activity of this compound derivatives is not publicly available. This absence of dedicated research prevents a detailed analysis as outlined in the requested article structure.

General QSAR methodologies are well-established in the field of medicinal chemistry for piperidine-containing compounds. These studies typically involve the synthesis of a series of related compounds and the subsequent correlation of their biological activities with various molecular descriptors. However, without specific data sets and published models for this compound analogues, a thorough examination of their SAR and the development of predictive QSAR models remains speculative.

The requested in-depth analysis, including the generation of data tables for descriptor selection, model development and validation, and the predictive capabilities of such models, is contingent on the availability of primary research that has investigated a series of these specific compounds. The current body of scientific literature does not appear to contain such a focused study. While research on related structures, such as N-(1-benzylpiperidin-4-yl)phenylacetamides and 1-(3,3-diphenylpropyl)-piperidinyl amides, provides a methodological framework, the direct application of their findings to the this compound scaffold would be scientifically unsound without specific experimental data.

Therefore, the creation of a detailed and scientifically accurate article adhering to the specified outline on the QSAR of this compound analogues is not feasible at this time due to the lack of specific published research on this particular chemical series.

Mechanistic Investigations of 4 Acetylamino 1 4 Pyridyl Piperidine in Biological Systems

Identification and Characterization of Molecular Targets of 4-Acetylamino-1-(4-pyridyl)piperidine

The initial step in understanding a compound's biological effect is to identify its molecular targets. This involves a range of experimental techniques designed to pinpoint and characterize the specific proteins, enzymes, or receptors with which the compound interacts.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These studies typically use radiolabeled ligands to compete with the test compound, allowing for the calculation of binding affinity constants such as the Ki or IC50 values.

Currently, there are no published studies detailing the receptor binding profile of this compound against any specific panel of receptors. Therefore, no data tables of binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for this compound are available.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

To determine if a compound acts as an enzyme inhibitor, kinetic studies are performed. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound, which can reveal the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).

There is no available research in the public domain that has investigated the effects of this compound on any specific enzymes. As such, data on its enzyme inhibition kinetics, including parameters like Ki, Vmax, and Km, are absent from the scientific literature.

Protein-Ligand Interaction Analysis via Biophysical Techniques

A variety of biophysical techniques are employed to confirm and characterize the direct physical interaction between a compound and its protein target. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on binding kinetics, thermodynamics, and the specific molecular interactions involved.

No studies utilizing biophysical techniques to analyze the interaction between this compound and any protein target have been found in a review of available literature.

Target Deconvolution Strategies for this compound

For compounds with an unknown mechanism of action, target deconvolution or identification strategies are employed. These can include affinity chromatography, chemical proteomics, and computational approaches like molecular docking to identify potential binding partners from a complex biological sample.

There are no published reports on the use of target deconvolution strategies to identify the molecular targets of this compound.

Cellular and Subcellular Mechanisms of Action of this compound

Once a molecular target is identified, research typically moves towards understanding how the compound-target interaction affects the cell's internal machinery and signaling networks.

Intracellular Signaling Pathway Modulation and Crosstalk

This area of investigation examines how a compound alters the activity of specific signaling pathways within the cell. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are used to measure changes in protein phosphorylation and gene expression that are indicative of pathway activation or inhibition.

As the molecular targets for this compound have not been identified, there is a corresponding lack of research into its effects on downstream intracellular signaling pathways. No data is available regarding its potential modulation of key signaling cascades or any resulting crosstalk between pathways.

Ion Channel Modulation and Electrophysiological Effects

The direct electrophysiological effects of this compound on ion channels have not been extensively characterized in publicly available research. However, based on the activity of structurally related piperidine (B6355638) and pyridine (B92270) compounds, it is plausible that this molecule may exhibit modulatory effects on various ion channels, which are crucial for neuronal excitability and signaling.

Derivatives of 4-aminopiperidine (B84694) have been identified as modulators of voltage-gated ion channels. For instance, the novel 4-amino-piperidine derivative, C101, has been shown to selectively block N-type calcium channels. nih.gov This compound produced a concentration-dependent inhibition of N-type Ca2+ channels expressed in Xenopus oocytes with an IC50 of 2.2±0.6 microM. nih.gov The mechanism of action appears to involve the blockade of the inactivated state of the channel, as evidenced by a shift in the steady-state inactivation relationship curve to more negative potentials without altering the current-voltage relationship. nih.gov Notably, C101 did not show significant effects on voltage-gated potassium, sodium channels, or other types of calcium channels (L-, P/Q-, R-type), suggesting a high degree of selectivity. nih.gov

Furthermore, pyridine nucleotides are known to regulate the activity of several ion channels, including voltage-gated potassium (Kv) channels. nih.gov These channels are fundamental in controlling the membrane potential and modulating the frequency and waveform of action potentials. nih.gov Pyridine nucleotides can act as ligands or substrates for accessory subunits that modify channel gating, thereby linking cellular energetics to ion transport. nih.gov

Given the structural similarities, this compound could potentially interact with ion channels in a similar manner. The presence of the pyridine ring might facilitate interactions with nucleotide-binding sites on channel proteins or their accessory subunits. The piperidine core, on the other hand, is a common motif in many ion channel modulators. Future electrophysiological studies, such as whole-cell patch-clamp recordings, would be necessary to directly assess the effects of this compound on specific ion channel currents and to determine its mechanism of action.

Table 1: Effects of a Structurally Related 4-Amino-Piperidine Derivative on Ion Channels

| Compound | Channel Type | Effect | IC50 | Mechanism |

| C101 | N-type Ca2+ | Inhibition | 2.2±0.6 µM | Blocks the inactivated state of the channel |

Gene Expression Regulation and Transcriptional Profiling

The influence of this compound on gene expression and transcriptional profiles is an area that remains to be fully elucidated. However, studies on other piperidine derivatives suggest that this class of compounds can modulate cellular processes by altering gene expression.

For example, the piperidine derivative 2-amino-4-(1-piperidine) pyridine has been shown to affect the expression of genes involved in cell cycle progression and cell migration. In colon cancer cell lines (DLD-1 and HRT29), treatment with this compound led to a reduction in the expression level of FOXA2 mRNA. nih.gov This was accompanied by the suppression of the epithelial-mesenchymal transition (EMT) and downregulation of E-cadherin, both of which are critical for inhibiting cell migration. nih.gov

While these findings are for a different piperidine derivative, they highlight a potential mechanism by which this compound could exert its biological effects. It is conceivable that this compound could interact with transcription factors, signaling pathways that regulate gene expression, or epigenetic modifiers. To gain a comprehensive understanding of its effects, transcriptional profiling studies, such as microarray analysis or RNA sequencing, would be required. Such studies would reveal global changes in gene expression in response to treatment with this compound and could identify key pathways and biological processes that are modulated by the compound.

Cellular Uptake, Efflux, and Subcellular Localization Studies

The mechanisms governing the cellular uptake, efflux, and subcellular localization of this compound are not well-defined. However, general principles of small molecule transport and the physicochemical properties of the compound can provide some insights. The cellular disposition of a molecule is influenced by factors such as its size, lipophilicity, and the presence of ionizable functional groups. nih.gov

Molecules with reported subcellular localizations are often biased towards larger, more complex structures with multiple ionizable groups and higher lipophilicity. nih.gov The transport mechanisms that determine subcellular localization can also differ based on the molecular weight of the compound. nih.gov

The metabolism of related 4-aminopiperidine drugs is known to be mediated by cytochrome P450 enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation. nih.gov This suggests that this compound may undergo similar metabolic processing within the cell, likely in the endoplasmic reticulum where these enzymes are abundant. The 4-amino group of 4-aminopiperidines can serve as a hydrogen bond donor or acceptor, potentially interacting with residues like serine 119 in the active site of CYP3A4. nih.gov

To definitively determine the cellular transport and localization of this compound, specific studies would be necessary. These could include cellular uptake assays using radiolabeled compounds, efflux transporter inhibition studies, and subcellular fractionation followed by quantification of the compound in different organelles. Fluorescence microscopy with a tagged version of the compound could also provide direct visualization of its subcellular distribution.

Effects on Organelle Functionality

The specific effects of this compound on the functionality of organelles such as mitochondria and the endoplasmic reticulum (ER) have not been directly investigated. However, research on compounds containing piperidine moieties suggests potential interactions with these organelles.

Piperine (B192125), an alkaloid containing a piperidine ring, has been shown to affect mitochondrial function. At low concentrations, piperine can reduce the 1-methyl-4-phenylpyridinium (MPP+)-induced loss of cell viability by suppressing changes in mitochondrial membrane permeability. nih.gov This, in turn, can prevent the release of cytochrome c and the subsequent activation of caspase-3, an important step in apoptosis. nih.gov This protective effect may be related to its ability to inhibit the formation of reactive oxygen species and the depletion of glutathione. nih.gov

The endoplasmic reticulum is another organelle that can be affected by xenobiotics. Drug-induced ER stress can lead to various deleterious effects, including lipid accumulation, cell death, and inflammation. nih.gov Some drugs can induce ER stress by generating reactive metabolites that covalently bind to microsomal proteins within the ER. nih.gov Given that 4-aminopiperidine drugs are metabolized by cytochrome P450 enzymes located in the ER, it is plausible that this compound or its metabolites could impact ER function.

Further research is needed to directly assess the effects of this compound on organelle functionality. This could involve measuring mitochondrial respiration and membrane potential, as well as monitoring markers of ER stress, such as the unfolded protein response (UPR), in cells treated with the compound.

Modulation of Biological Processes and Pathways by this compound (In vitro/ex vivo focus)

Neurotransmitter Release and Synaptic Transmission Modulation

While direct studies on the effects of this compound on neurotransmitter release and synaptic transmission are lacking, the pharmacology of related compounds suggests potential mechanisms for such modulation. The piperidine and pyridine moieties are present in many neuroactive compounds.

Piperidine derivatives have been identified as ligands for histamine (B1213489) H3 receptors. nih.gov These receptors act as presynaptic autoreceptors and heteroreceptors in the central nervous system, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, γ-aminobutyric acid (GABA), glutamate (B1630785), and substance P. nih.gov By acting on these receptors, this compound could potentially influence synaptic transmission across a wide range of neural circuits.

Furthermore, as discussed in the ion channel modulation section, the selective blockade of presynaptic N-type calcium channels by a 4-amino-piperidine derivative suggests a direct mechanism for inhibiting neurotransmitter release. nih.gov N-type calcium channels play a critical role in the influx of calcium at the presynaptic terminal, which is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

In vitro and ex vivo electrophysiological studies on brain slices would be valuable for investigating the effects of this compound on synaptic transmission. Techniques such as field potential recordings and whole-cell patch-clamp recordings could be used to measure changes in excitatory and inhibitory postsynaptic potentials and currents in the presence of the compound.

Inflammatory Pathway Modulation and Immune Cell Function

The potential for this compound to modulate inflammatory pathways and immune cell function is suggested by studies on other piperidine and acetamide (B32628) derivatives. The piperidine scaffold is found in a variety of compounds with anti-inflammatory properties. ijnrd.org

A structurally related acetamide compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763), has been shown to be an orally active immunomodulator. nih.gov This compound augmented the response of lymphocytes from tumor-primed animals to syngeneic tumor cells and enhanced the inhibitory effects of macrophages on tumor cell growth in vitro. nih.gov The activated macrophages were detectable in peritoneal exudates of treated mice, and both macrophages and lymphocytes from treated mice released significantly more IL-1 and IL-2-like factors in culture. nih.gov

Another study on the insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP), a pyridine derivative, showed some immunomodulatory effects in rats. mdpi.com MPEP treatment was associated with a positive trend in the early humoral immune response to keyhole limpet hemocyanin (KLH), as evidenced by increased serum anti-KLH IgM antibodies. mdpi.com However, it also led to a decreasing trend in pulmonary mononuclear cell phagocytosis. mdpi.com

These findings suggest that this compound could potentially influence immune cell function, such as cytokine production and phagocytosis. In vitro studies using isolated immune cells, such as macrophages and lymphocytes, could be employed to investigate the direct effects of this compound on inflammatory signaling pathways, cytokine release, and immune cell activation.

Cell Proliferation, Differentiation, and Apoptosis Modulation

There is currently no published research specifically investigating the effects of this compound on cell proliferation, differentiation, or the modulation of apoptosis. General studies on various piperidine-containing molecules have shown that this structural motif can be found in compounds with antiproliferative and pro-apoptotic properties. These compounds often act through various mechanisms, including cell cycle arrest and the induction of programmed cell death in cancer cell lines. However, without specific experimental data for this compound, any potential role it may have in these cellular processes remains speculative.

Due to the absence of research in this area, no data tables on its effects on cell lines, such as IC50 values or markers of apoptosis, can be provided.

Metabolic Pathway Interventions

Similarly, the scientific literature lacks any studies detailing the intervention of this compound in metabolic pathways. The metabolic fate of many piperidine-containing drugs has been investigated, often involving cytochrome P450 enzymes. These studies are crucial for understanding the pharmacokinetics and potential drug-drug interactions of such compounds. However, no such metabolic profiling or investigation into the effects of this compound on specific metabolic pathways has been documented.

Consequently, there are no detailed research findings or data tables to present regarding the impact of this compound on metabolic enzymes, nutrient utilization, or other aspects of cellular metabolism.

Preclinical Pharmacological Profiling of 4 Acetylamino 1 4 Pyridyl Piperidine in Non Human Models

In Vitro Pharmacological Characterization of 4-Acetylamino-1-(4-pyridyl)piperidine

There is currently a lack of published data on the in vitro pharmacological profile of this compound. This includes fundamental assessments of its interactions with biological targets and its behavior in cellular and metabolic assays.

Receptor Agonism/Antagonism Assays

No information has been found regarding the binding affinity or functional activity of this compound at various receptors. Receptor binding assays are crucial for identifying the primary molecular targets of a compound and predicting its potential pharmacological effects and off-target activities. Without this data, the specific signaling pathways that might be modulated by this compound remain unknown.

Enzyme Activity and Inhibition Assays

Similarly, there are no publicly available results from enzyme activity or inhibition assays for this compound. Such assays would be essential to determine if the compound acts as an inhibitor or activator of specific enzymes, which could elucidate its mechanism of action. For many piperidine (B6355638) derivatives, enzymatic inhibition is a key therapeutic mechanism.

Functional Cell-Based Assays and Phenotypic Screening

Information regarding the effects of this compound in functional cell-based assays or phenotypic screens is not available. These types of studies are vital for understanding how a compound affects cellular functions and for identifying potential therapeutic applications in a disease-relevant context.

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Studies

Details concerning the in vitro ADME properties of this compound have not been reported. These studies, which typically assess parameters such as solubility, permeability, metabolic stability, and plasma protein binding, are fundamental for predicting the pharmacokinetic behavior of a compound in vivo.

In Vivo Efficacy Studies in Animal Models

Consistent with the absence of in vitro data, there is no published research detailing the in vivo efficacy of this compound in any animal models of disease.

Rodent Models of Disease Pathophysiology (e.g., neurological, inflammatory, metabolic)

There are no reports of studies investigating the effects of this compound in rodent models of neurological, inflammatory, or metabolic disorders. Such preclinical efficacy studies are a critical step in the drug development process to establish proof-of-concept for a potential therapeutic agent. The lack of this information means the potential therapeutic utility of this compound remains unevaluated.

Non-Rodent Animal Models for Efficacy Assessment

To assess the therapeutic potential of a compound beyond initial rodent studies, non-rodent species are often employed. These models, which can include canines, primates, or other species, may offer a more analogous physiological or disease state to humans for certain conditions. Efficacy studies in these models would aim to establish a dose-response relationship and provide further evidence of the compound's potential therapeutic utility. The selection of an appropriate non-rodent model would be dictated by the intended therapeutic target of this compound.

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for demonstrating target engagement in vivo. In preclinical studies, researchers would identify and validate biomarkers that change in response to treatment with this compound. These could be changes in the levels of specific proteins, enzyme activity, or other measurable physiological parameters in tissues or bodily fluids of the animal models. Such data provides a quantitative measure of the compound's biological effect.

Cross-Species Pharmacological Comparisons in Animal Studies

Comparing the pharmacological effects of this compound across different species, such as rodents and non-rodents, is a critical step. This analysis helps in understanding the consistency of the compound's effects and in identifying any species-specific differences in pharmacology. These comparisons are vital for predicting the compound's potential effects and effective dose range in humans.

Behavioral and Physiological Effects in Relevant Animal Models

Depending on the therapeutic indication, the behavioral and physiological effects of this compound would be investigated in relevant animal models. This could involve a battery of tests to assess effects on the central nervous system, cardiovascular function, respiratory system, and other vital physiological processes. These studies are essential for building a comprehensive profile of the compound's in vivo effects.

Preclinical Pharmacokinetic Characterization in Animal Models

Pharmacokinetics (PK) describes the journey of a drug through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to its development.

Absorption and Distribution Studies in Animal Tissues

These studies would determine how well this compound is absorbed into the bloodstream after administration via different routes and how it distributes into various tissues and organs. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be used to quantify the compound's concentration in plasma and different tissues over time.

Metabolic Fate and Metabolite Identification in Animal Specimens

Investigating the metabolic fate of this compound involves identifying the chemical transformations it undergoes in the body. In vitro studies using liver microsomes from different species, followed by in vivo studies analyzing plasma, urine, and feces, would be conducted to identify the major metabolites. This information is critical for understanding the compound's clearance from the body and for identifying any potentially active or toxic metabolites.

Excretion Pathways in Animal Models

Information regarding the specific excretion pathways of this compound in non-human models is not available in the public domain based on the conducted search. Preclinical pharmacokinetic studies detailing the routes and extent of elimination, such as urinary and fecal excretion, for this particular compound have not been identified.

Therefore, a detailed analysis of its excretion in animal models, including quantitative data on the percentage of the administered dose eliminated through various routes, cannot be provided at this time. Further research and publication of pharmacokinetic data are required to elucidate the excretion profile of this compound in relevant animal species.

Computational Chemistry and Molecular Modeling of 4 Acetylamino 1 4 Pyridyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of 4-Acetylamino-1-(4-pyridyl)piperidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict a molecule's geometry, electronic structure, and reactivity without the need for experimental data. For this compound, such calculations can elucidate key features that influence its interactions with biological systems.

Detailed analysis often involves mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are crucial for non-covalent interactions like hydrogen bonding. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov These parameters are vital for predicting how the molecule might behave in a biological environment. For instance, the electron-donating capacity of related 4-substituted pyridine (B92270) compounds has been explored to understand their redox properties, a concept that can be extended to the title compound. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: This data is representative of typical quantum chemical calculation outputs for similar molecules and is for illustrative purposes.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.1 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electrostatic Potential (Nitrogen of Pyridine) | -0.04 a.u. | Suggests a region susceptible to hydrogen bond donation. |

Molecular Docking and Ligand-Protein Interaction Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. clinmedkaz.org It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies are essential to identify potential biological targets and understand the structural basis of its activity.

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field. unar.ac.id Studies on similar piperidine-containing compounds have successfully used docking to elucidate binding modes. For example, docking of piperidine (B6355638) derivatives into the active sites of enzymes like carbonic anhydrase and protein kinase B (PKB) has revealed key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov The 4-amino group and the pyridyl nitrogen in this compound are likely to be key interaction points, forming hydrogen bonds with amino acid residues like glutamate (B1630785) or aspartate in a target's active site. nih.gov

Table 2: Representative Molecular Docking Results for this compound against Hypothetical Kinase Target (Note: This table illustrates typical data from a molecular docking study.)

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - | - |

| Key Interactions | - | GLU 236 | Hydrogen Bond (with acetylamino NH) |

| ASP 280 | Hydrogen Bond (with pyridyl N) | ||

| LEU 185, VAL 192 | Hydrophobic Interaction (with piperidine ring) |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the stability of the protein-ligand complex. rsc.orgacellera.com

For this compound, MD simulations can be used to assess the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. researchgate.net Furthermore, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov Conformational analysis of the piperidine ring itself is also crucial, as its chair, boat, or twist-boat conformations can be influenced by substituents and the surrounding environment, impacting receptor binding. researchgate.netnih.gov These simulations can validate docking results and provide a more accurate estimation of binding free energies. rsc.org

Homology Modeling and Structural Insights for Target-Based Design

Target-based drug design relies on the availability of a three-dimensional structure of the biological target, typically determined by X-ray crystallography or NMR spectroscopy. However, for many proteins, experimental structures are not available. In such cases, homology modeling (or comparative modeling) can be used to build a 3D model of the target protein. nih.gov

This method relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. The target sequence is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone. nih.gov This model, once validated for its stereochemical quality using tools like a Ramachandran plot, can be used for subsequent molecular docking and virtual screening studies with this compound to design novel inhibitors. unar.ac.idnih.gov

De Novo Drug Design Strategies Based on this compound Scaffolds

De novo drug design aims to construct novel molecules with desired pharmacological properties from scratch. This can be done by either growing a molecule within the active site of a target or by piecing together molecular fragments. The this compound structure can serve as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. mdpi.com

Computational strategies can utilize this scaffold as a starting point. Algorithms can explore the unoccupied space within a target's binding pocket and suggest modifications to the core structure—such as adding new functional groups or extending linkers—to enhance binding affinity and selectivity. For instance, if the pyridyl ring occupies a certain sub-pocket, de novo design tools might suggest substitutions on the ring to form additional favorable interactions with nearby amino acid residues, thereby creating novel and more potent analogues.

Virtual Screening and Lead Optimization through Computational Methods for this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com Starting with a validated target structure (either experimental or a homology model), millions of compounds can be docked into the active site. Compounds are ranked based on their predicted binding affinity, and the top-scoring hits are selected for further experimental testing. nih.govmdpi.com

Once a hit or a lead compound like this compound is identified, computational methods play a crucial role in lead optimization. frontiersin.org This iterative process involves making rational, informed modifications to the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity, guiding the design of new analogues with enhanced properties. frontiersin.orgnih.gov For example, modifications to the piperidine or pyridine moieties can be systematically evaluated in silico to predict their impact on target binding and drug-like properties before committing to chemical synthesis. nih.gov

Analytical Methodologies for Research on 4 Acetylamino 1 4 Pyridyl Piperidine

Chromatographic Techniques for Separation, Purity Assessment, and Identification

Chromatographic methods are essential for separating "4-Acetylamino-1-(4-pyridyl)piperidine" from starting materials, byproducts, and degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of "this compound". A reverse-phase (RP-HPLC) method is typically developed for this purpose.

Method development would involve using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). longdom.org The pyridine (B92270) moiety in the molecule allows for strong ultraviolet (UV) absorbance, making a UV detector set to a wavelength of approximately 245-260 nm a suitable choice for detection. nih.govpharmaerudition.org

A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. medcraveonline.comresearchgate.net Validation encompasses several key parameters. longdom.org

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; baseline resolution from impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 over a specified range. medcraveonline.com |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | 98.0% to 102.0% recovery. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. pharmaerudition.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in parameters. | RSD remains within limits with minor changes in flow rate, temperature, or mobile phase composition. longdom.org |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its relatively high molecular weight, polarity, and low volatility. libretexts.org Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. phenomenex.com

The active hydrogen on the amide nitrogen can be targeted for derivatization. Acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common strategies. gcms.cznih.gov These reactions replace the polar N-H group with a non-polar, volatile group, improving chromatographic behavior. phenomenex.com

The derivatized analyte can then be analyzed on a capillary GC column, such as a DB-5 or HP-5 (polysiloxane-based stationary phases), with a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection. researchgate.net

Table 2: Representative GC Method Parameters for a Derivatized Analyte

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C (FID) |

Chiral Chromatography for Enantiomeric Separation

While "this compound" is an achiral molecule, chiral chromatography is an indispensable tool if the synthesis involves chiral precursors or intermediates, such as a chiral piperidine (B6355638) derivative. acs.orgnih.govdtic.mil This technique is crucial for determining the enantiomeric purity of such precursors, which can be critical for the final product's biological activity.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). For piperidine and related heterocyclic compounds, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralcel® OJ), are often effective. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Table 3: Example Chiral HPLC Separation Conditions for a Piperidine Precursor

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are used to confirm the identity and structure of "this compound" by probing its molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of "this compound". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. nih.gov

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine ring, the piperidine ring, and the acetyl group. The aromatic protons of the 4-pyridyl group would appear as two distinct doublets in the downfield region (δ 7.0-8.5 ppm). wikipedia.org The protons on the piperidine ring would appear as more complex multiplets in the upfield region (δ 1.5-4.5 ppm). rsc.orgchemicalbook.com A sharp singlet around δ 2.0 ppm would correspond to the methyl protons of the acetyl group. znaturforsch.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm), while the piperidine ring carbons would appear further upfield (δ 25-55 ppm). wikipedia.orgrsc.org The carbonyl carbon of the acetyl group would be observed significantly downfield (around δ 170 ppm), and the methyl carbon would be seen at approximately δ 24 ppm. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2/C6-H | ~8.2 (d) | ~150.0 |

| Pyridine C3/C5-H | ~6.7 (d) | ~107.5 |

| Pyridine C4 | - | ~155.0 |

| Piperidine C2/C6-H (axial/equatorial) | ~4.2 (m), ~3.0 (m) | ~48.0 |

| Piperidine C3/C5-H (axial/equatorial) | ~2.1 (m), ~1.7 (m) | ~31.0 |

| Piperidine C4-H | ~3.9 (m) | ~47.0 |

| Amide N-H | ~5.7 (d) | - |

| Acetyl C=O | - | ~169.5 |

| Acetyl CH₃ | ~2.0 (s) | ~24.0 |

Note: Predicted values are based on typical shifts for similar structural motifs and may vary based on solvent and other experimental conditions. scispace.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight of "this compound" and to gain structural information from its fragmentation patterns. The molecular weight of the compound is 219.29 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 220.3. nih.gov

Under higher energy conditions, such as in tandem MS (MS/MS) experiments, the molecule will fragment in a predictable manner. nih.gov Key fragmentation pathways would likely involve the cleavage of the amide bond, the piperidine ring, or the bond connecting the two rings.

Table 5: Predicted Mass Spectrometry Fragments and Their Corresponding m/z Values

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 220.3 | Protonated molecular ion |

| [M-COCH₃]⁺ | 177.2 | Loss of the acetyl group |

| [C₅H₄N-N-C₅H₁₀]⁺ | 162.2 | Loss of the acetylamino group |

| [C₅H₄N]⁺ | 79.1 | Pyridyl cation |

| [C₅H₁₀N-NHCOCH₃]⁺ | 142.2 | Piperidine ring fragment |

Note: Fragmentation is dependent on ionization method and energy. The listed fragments represent plausible pathways. scielo.brnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is a composite of the vibrational modes of its constituent parts: the pyridine ring, the piperidine ring, and the N-acetyl group.

The key functional groups and their expected characteristic absorption bands are:

Secondary Amide (N-H and C=O): The N-acetyl group is a prominent feature. A characteristic N-H stretching vibration is expected to appear in the region of 3300-3100 cm⁻¹. The amide C=O stretching vibration (Amide I band) is typically strong and found between 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs in the 1570-1515 cm⁻¹ range.

Pyridine Ring (C=C and C=N): The aromatic pyridine ring will exhibit C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Piperidine Ring (C-H and C-N): The saturated piperidine ring will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The C-N stretching of the tertiary amine within the piperidine ring connected to the pyridine ring is expected in the 1250-1020 cm⁻¹ region. nih.govnist.gov

Analysis of these specific bands allows for the structural confirmation of this compound and can be used to distinguish it from related precursors or degradation products.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3300 - 3100 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |

| Piperidine Ring | Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for the quantitative analysis of compounds that contain chromophores—functional groups that absorb light in the UV-Vis range. In this compound, the primary chromophore is the pyridine ring. The saturated piperidine and acetylamino groups have minimal absorption in the standard UV-Vis region (200-800 nm). nist.gov

The pyridine ring exhibits strong absorption due to π→π* electronic transitions. The position of the maximum absorbance (λmax) can be influenced by the solvent and the substituents on the ring. For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A typical quantitative method involves:

Preparation of Standards: A series of solutions with known concentrations of this compound are prepared in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

Measurement of Absorbance: The absorbance of each standard solution is measured at the predetermined λmax.

Creation of a Calibration Curve: A graph of absorbance versus concentration is plotted. A linear relationship is expected within a certain concentration range.

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Instrument | Double-Beam UV-Vis Spectrophotometer | - |

| Chromophore | Pyridine Ring | π→π* transitions |

| Solvent | Methanol or Ethanol | Solvent should be transparent at λmax |

| Wavelength (λmax) | Wavelength of Maximum Absorbance | Determined by scanning a standard solution |

| Calibration Range | Linear range of concentration vs. absorbance | e.g., 1 - 20 µg/mL |

| Quantification Law | Beer-Lambert Law (A = εbc) | - |

Hyphenated Techniques for Complex Mixture Analysis

For analyzing complex mixtures, standalone spectroscopic methods are often insufficient. Hyphenated techniques, which couple a separation method with a detection method, provide the necessary selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds. lcms.cz For a polar, non-volatile molecule like this compound, LC-MS/MS is an ideal analytical tool.

A typical LC-MS/MS method would involve:

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used. A C18 or C8 column can effectively separate the analyte from matrix components. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with formic acid or ammonium formate) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode to ensure good peak shape and resolution.

Ionization: Electrospray ionization (ESI) in the positive ion mode is highly suitable for this compound, as the pyridine and piperidine nitrogen atoms are readily protonated to form a [M+H]⁺ ion.

Mass Analysis: A triple quadrupole mass spectrometer is typically used. In Multiple Reaction Monitoring (MRM) mode, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. nih.gov This process provides exceptional selectivity, minimizing interference from co-eluting compounds.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Chromatography | Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | Acetonitrile or Methanol | |

| Elution | Gradient | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion | [M+H]⁺ | |

| Product Ion(s) | Determined by infusion and fragmentation studies |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, though its application to a molecule like this compound presents challenges. The compound's polarity and the presence of the amide N-H group result in poor volatility and potential for peak tailing on standard GC columns. oup.com

To overcome these issues, derivatization is typically required. The active hydrogen on the amide nitrogen can be replaced with a less polar, more volatile group. A common approach for amides is acylation, for instance, using pentafluorobenzoyl chloride (PFBCI). oup.com This derivatization increases the compound's volatility and thermal stability, making it amenable to GC analysis.

A potential GC-MS method would include:

Sample Preparation: Extraction of the analyte followed by a derivatization step.

Chromatography: A capillary column with a non-polar or medium-polarity stationary phase (e.g., CP-Sil-5CB or DB-5) would be suitable for separating the derivatized analyte. oup.comgoogle.com A temperature program is used to elute the compound.